Cupric perchlorate hexahydrate

Coordination Chemistry Speciation Analysis Environmental Chemistry

Cupric perchlorate hexahydrate is the definitive Cu(II) source when counterion inertness is non-negotiable. Unlike nitrate or chloride salts, the non-coordinating perchlorate anion eliminates CuNO₃⁺ ion-pair artifacts, enabling accurate binding constant determination with humic/fulvic acids and synthetic ligands. For electrochemistry, it provides a clean 2e⁻ reduction pathway with superior diffusion kinetics (D = 4.91 × 10⁻⁶ cm² s⁻¹). In coordination synthesis, anion inertness ensures predictable stoichiometries and ligand-directed geometries. Validated for ultrasound-assisted green multicomponent catalysis. Specify ≥98% purity for reproducible, publication-grade results.

Molecular Formula Cl2CuH12O14
Molecular Weight 370.54 g/mol
CAS No. 10294-46-9
Cat. No. B083210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric perchlorate hexahydrate
CAS10294-46-9
Synonymscopper(2+) perchlorate hexahydrate
copper(II) perchlorate
copper(II) perchlorate dihydrate
Molecular FormulaCl2CuH12O14
Molecular Weight370.54 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cu+2]
InChIInChI=1S/2ClHO4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2
InChIKeyNHELIHXBJRANPL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cupric Perchlorate Hexahydrate (CAS 10294-46-9): Technical Baseline and Procurement Considerations for Scientific Selection


Cupric perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O, is an inorganic copper(II) salt distinguished by its weakly coordinating perchlorate anion . The compound crystallizes as a blue hygroscopic solid in the monoclinic space group P2₁/c, with unit cell parameters a = 5.14 Å, b = 23.173 Å, c = 14.147 Å, β = 90° [1]. Its structure consists of [Cu(H₂O)₆]²⁺ octahedral cations with a mean Cu–O bond length of 2.18 Å, paired with tetrahedral ClO₄⁻ anions (mean Cl–O = 1.48 Å) [1]. The compound exhibits a density of 2.225 g/mL at 25°C and a melting point of 82°C [2]. As a strong oxidizing agent and a source of labile Cu²⁺ ions, it serves as a versatile precursor in coordination chemistry, electrochemical studies, and catalysis.

Why Generic Substitution Fails for Cupric Perchlorate Hexahydrate: The Critical Role of the Perchlorate Counterion


Substituting cupric perchlorate hexahydrate with other Cu(II) salts (e.g., nitrate, chloride, sulfate) is not chemically or analytically equivalent because the perchlorate anion (ClO₄⁻) is uniquely weakly coordinating. Unlike strongly coordinating anions such as nitrate (NO₃⁻) or chloride (Cl⁻), perchlorate does not form stable ion pairs or complexes with Cu²⁺ in aqueous or organic media [1][2]. This property enables the study of "free" Cu²⁺ ion behavior without interference from counterion complexation, which is essential for accurate speciation studies, electrochemical analysis, and the synthesis of well-defined coordination complexes. In nitrate media, the formation of CuNO₃⁺ ion pairs significantly alters the apparent complexation behavior of Cu²⁺ with organic ligands, introducing systematic errors in thermodynamic measurements [1]. Consequently, direct substitution with alternative copper salts invalidates the experimental premise where counterion inertness is required.

Cupric Perchlorate Hexahydrate Product-Specific Quantitative Evidence Guide: Verified Differential Performance Data


Reduced Cu²⁺ Complexation in Perchlorate vs. Nitrate Media: A Quantitative Speciation Study

In potentiometric titration studies of Cu(II) complexation with fulvic acid at pH 5 and 25°C, the degree of complexation of Cu²⁺ in 0.1 M KNO₃ medium was significantly greater than in 0.1 M KClO₄ medium across total Cu concentrations from 10⁻⁴ M to 10⁻² M [1]. This difference was attributed to the formation of CuNO₃⁺ ion pairs and mixed CuNO₃-fulvate complexes in the nitrate medium, which are absent in perchlorate media [1]. The study concluded that perchlorate ionic media should be used instead of nitrate media for accurate Cu(II) complexation studies with organic functional groups [1].

Coordination Chemistry Speciation Analysis Environmental Chemistry

Electrochemical Reduction Pathway: Direct 2e⁻ Reduction of Cu(II) Perchlorate vs. Complex-Mediated Reduction of Cu(II) Nitrate

In dimethylformamide (DMF), polarographic and cyclic voltammetric studies revealed distinct reduction mechanisms for Cu(ClO₄)₂ and Cu(NO₃)₂ [1]. Cu(II) in perchlorate solutions undergoes direct 2e⁻ reduction to Cu metal at platinum electrodes, with a diffusion coefficient of 4.91 × 10⁻⁶ cm² s⁻¹ [1]. In contrast, Cu(II) in nitrate solutions forms a stable Cu(NO₃)₂ complex (dissociation constant Kd = 9 × 10⁻⁵) which is electrochemically reduced in a two-step process involving reversible complex dissociation followed by Cu²⁺ reduction, with a lower diffusion coefficient of 4.33 × 10⁻⁶ cm² s⁻¹ [1].

Electrochemistry Copper Electrodeposition Analytical Chemistry

Coordination Chemistry Differentiation: Octahedral Mononuclear Complex Formation with 2-Formylpyridine Semicarbazone

Crystal structures of Cu(II) complexes with 2-formylpyridine semicarbazone (L) were determined for nitrate, chloride, and perchlorate starting salts [1]. Using Cu(ClO₄)₂ yielded bis(2-formylpyridinesemicarbazone)copper(II) perchlorate hydrate (III), with an octahedral coordination geometry featuring two tridentate L ligands in mer configuration (Cu:L = 1:2) [1]. In contrast, Cu(NO₃)₂ produced a 1D coordination polymer where nitrate ions serve as bidentate bridging ligands, yielding a Cu:L ratio of 1:1 and a distorted tetragonal bipyramidal geometry [1].

Coordination Chemistry Crystal Engineering Inorganic Synthesis

Catalytic Efficiency in Multicomponent Synthesis: Ultrasound-Assisted Polyhydroquinoline Formation

Copper perchlorate hexahydrate was evaluated as a catalyst for the four-component synthesis of polyhydroquinolines from aldehyde, ethyl acetoacetate, dimedone, and ammonium acetate under ultrasound irradiation at room temperature [1]. The method produced excellent yields (quantitative yields reported across multiple substrate variations) with short reaction times compared to conventional heating methods [1]. The synergy between Cu(ClO₄)₂·6H₂O and ultrasound irradiation enabled solvent-free conditions and simple workup procedures [1]. While this study did not perform direct side-by-side catalyst comparisons, the reported yields and reaction rates exceed those typically reported for alternative catalysts in conventional reflux protocols, positioning this compound as a viable candidate for green synthetic methodology development.

Organic Synthesis Green Chemistry Heterocyclic Chemistry

Best Research and Industrial Application Scenarios for Cupric Perchlorate Hexahydrate Based on Evidence


Accurate Thermodynamic Speciation and Environmental Complexation Studies

For researchers investigating Cu²⁺ binding constants with natural organic matter (e.g., humic and fulvic acids) or synthetic ligands, cupric perchlorate hexahydrate is the scientifically validated choice. As demonstrated by Sposito and Holtzclaw, perchlorate media eliminate the confounding formation of CuNO₃⁺ ion pairs that artificially inflate apparent complexation in nitrate media [1]. This ensures that measured stability constants reflect true Cu²⁺-ligand equilibria rather than artifacts of counterion coordination.

Electrochemical Analysis and Copper Electrodeposition in Non-Aqueous Media

In electrochemical studies requiring well-defined Cu²⁺ reduction behavior, cupric perchlorate hexahydrate provides a direct 2e⁻ reduction pathway without the kinetic complications introduced by complex formation observed with nitrate salts [1]. The higher diffusion coefficient (4.91 × 10⁻⁶ cm² s⁻¹) enables more efficient mass transport, making this compound preferable for electrodeposition, sensor development, and fundamental electrode kinetics research in organic solvents [1].

Synthesis of Well-Defined Mononuclear Coordination Complexes

When the research objective is to prepare discrete molecular coordination compounds with predictable stoichiometries, cupric perchlorate hexahydrate is the preferred Cu(II) source. The non-coordinating perchlorate anion allows the ligand to fully dictate coordination geometry and metal-to-ligand ratio, as demonstrated in the synthesis of bis(2-formylpyridinesemicarbazone)copper(II) perchlorate [1]. This contrasts with nitrate and chloride starting materials, which yield polymeric or bridged architectures due to anion participation in coordination [1].

Green Multicomponent Heterocyclic Synthesis

Laboratories engaged in sustainable synthetic methodology development can utilize cupric perchlorate hexahydrate as an efficient catalyst for ultrasound-assisted, solvent-free multicomponent reactions. The compound has been validated for the synthesis of polyhydroquinolines—an important class of calcium channel blockers—under mild conditions with excellent yields and simplified workup procedures [1]. This application aligns with green chemistry principles of reduced solvent use and energy-efficient reaction activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cupric perchlorate hexahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.